((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine
Overview
Description
((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine
is a chemical compound with the molecular formula C14H15F3N2O
. It has a molecular weight of 284.28 g/mol . The compound is also known as [2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]methanamine
.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formulaC14H15F3N2O
. This indicates that the molecule contains 14 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and more could be used . Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.28 g/mol . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Synthesis of Ligands and Complexes
- Synthesis of Polydentate Tweezers Ligands: A study by Boev and Ustynyuk (2007) discusses the synthesis of tweezers amido-amine ligands containing pyrrole fragments. These compounds were characterized by NMR and mass spectra (Boev & Ustynyuk, 2007).
- Copper(I) Complexes with Iminopyridine Ligands: Dehghanpour et al. (2007) synthesized new ligands, including (2,5-dimethyl-phenyl)-pyridin-2-ylmethylene-amine, and their corresponding copper(I) complexes. These complexes exhibited quasireversible redox behavior and were characterized using NMR, IR, and UV-Vis spectroscopy (Dehghanpour et al., 2007).
Fluorescent Probes and Sensors
- Fluorescent Probes for Carbon Dioxide: Wang et al. (2015) developed fluorescent probes based on the 1,2,5-triphenylpyrrole core, including compounds similar to the queried chemical. These probes exhibited aggregation-enhanced emission features and were used for real-time monitoring of low carbon dioxide levels (Wang et al., 2015).
Antimicrobial Agents
- Synthesis of Antimicrobial Agents: Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The activity was attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Synthesis of Heterocyclic Compounds
- New Heterocyclic Compounds: Rádl et al. (2009) described the synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the synthesis of licofelone, an anti-inflammatory drug. This method provides a novel approach to synthesize unstable pyrrole derivatives (Rádl et al., 2009).
Electroactive Materials
- Electroactive Frameworks: Hua et al. (2016) investigated redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand in solution and within a solid-state metal-organic framework. This study revealed insights into electronic delocalization in framework systems (Hua et al., 2016).
Polymer Modification
- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels: Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines. This modification increased thermal stability and antimicrobial activity, making these compounds suitable for medical applications (Aly & El-Mohdy, 2015).
Properties
IUPAC Name |
[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-9-7-11(8-18)10(2)19(9)12-3-5-13(6-4-12)20-14(15,16)17/h3-7H,8,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILBOLIOSMKZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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